6-(Di-Boc-amino)-2-bromopyridine
CAS No.: 870703-61-0
Cat. No.: VC2239943
Molecular Formula: C15H21BrN2O4
Molecular Weight: 373.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870703-61-0 |
|---|---|
| Molecular Formula | C15H21BrN2O4 |
| Molecular Weight | 373.24 g/mol |
| IUPAC Name | tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 |
| Standard InChI Key | MRXCEYKGPXZUBZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
6-(Di-Boc-amino)-2-bromopyridine is characterized by a pyridine ring with a bromine atom at position 2 and a protected amine group (di-Boc protected) at position 6. The di-Boc protection refers to the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino functionality, which provides steric hindrance and prevents unwanted reactions at the nitrogen atom during synthetic procedures.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 6-(Di-Boc-amino)-2-bromopyridine:
| Property | Value |
|---|---|
| Chemical Formula | C15H21BrN2O4 |
| Molecular Weight | 341.24 g/mol |
| CAS Number | 870703-61-0 |
| Appearance | Not specified in available literature |
| Purity (Commercial) | 96% |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
The compound features several key structural elements that contribute to its chemical reactivity and synthetic utility:
-
A pyridine ring that serves as the core aromatic structure
-
A bromine atom at the 2-position, which serves as an excellent leaving group for coupling reactions
-
A di-Boc protected amino group at the 6-position that can be selectively deprotected when needed
The presence of both the bromine atom and the protected amine makes this compound particularly valuable as a bifunctional building block in organic synthesis .
Applications in Organic Synthesis
6-(Di-Boc-amino)-2-bromopyridine finds significant applications in synthetic organic chemistry, particularly in the preparation of complex heterocyclic compounds.
Cross-Coupling Reactions
The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura coupling with boronic acids and esters
-
Negishi coupling with organozinc reagents
-
Stille coupling with organotin compounds
-
Sonogashira coupling with terminal alkynes
In related chemistry, cross-coupling reactions of zinc reagents with bromopyridine derivatives have been performed using bis(triphenylphosphine)palladium dichloride as catalyst, suggesting similar approaches could be viable for 6-(Di-Boc-amino)-2-bromopyridine .
Pharmaceutical Precursor
The protected amine functionality combined with the reactive bromine position makes this compound valuable in pharmaceutical synthesis:
-
The di-Boc protected amine can be selectively deprotected when needed, revealing a reactive amino group
-
The bromine position allows for introduction of various substituents through coupling chemistry
-
The pyridine core is found in numerous bioactive compounds
This versatility explains why the compound is commercially available from suppliers like Sigma-Aldrich and Amerigo Scientific .
Related Pyridine Derivatives
Understanding the properties and reactivity of 6-(Di-Boc-amino)-2-bromopyridine is enhanced by examining related compounds.
Comparison with Related Compounds
Table 2 compares 6-(Di-Boc-amino)-2-bromopyridine with related bromopyridine derivatives:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 6-(Di-Boc-amino)-2-bromopyridine | C15H21BrN2O4 | 341.24 | 870703-61-0 | Di-Boc protected amine at 6-position, bromine at 2-position |
| 2-(Boc-amino)-5-bromopyridine | C10H13BrN2O2 | 273.13 | 159451-66-8 | Boc protected amine at 2-position, bromine at 5-position |
| 2-Amino-5-bromopyridine | C5H5BrN2 | 173.01 | Not specified | Unprotected amine at 2-position, bromine at 5-position |
| 2-Amino-6-bromopyridine | C5H5BrN2 | 173.01 | 19798-81-3 | Unprotected amine at 2-position, bromine at 6-position |
| 2-Amino-3-bromopyridine | C5H5BrN2 | 173.01 | 13534-99-1 | Unprotected amine at 2-position, bromine at 3-position |
These related compounds share the core bromopyridine structure but differ in the position of functional groups and the nature of the amino protection .
Synthetic Utility Comparison
The positioning of functional groups significantly affects the reactivity and synthetic utility of these compounds:
-
6-(Di-Boc-amino)-2-bromopyridine offers control over both the amino group (through di-Boc protection) and provides a reactive site at the 2-position
-
2-(Boc-amino)-5-bromopyridine places the reactive bromine further from the protected amine, resulting in different electronic effects and steric considerations
-
Unprotected aminobromopyridines are more limited in complex syntheses due to the reactivity of the free amino group
This positional diversity allows synthetic chemists to select the most appropriate building block based on their specific synthetic needs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume